The synthesis of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves several key steps:
The reaction conditions are crucial; typically, a base like sodium hydroxide is used to facilitate the nucleophilic substitution, and the reaction may require heating under reflux to ensure complete conversion.
The molecular structure of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline can be described as follows:
4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline are essential for understanding its behavior in different environments:
4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several scientific applications:
This compound's diverse applications highlight its importance across multiple scientific disciplines, particularly in developing new materials and pharmaceuticals.
The compound 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline (CAS: Not assigned; IUPAC: 4-[(3,5-dimethylphenyl)oxy]-3-(trifluoromethyl)aniline) features a meta-trifluoromethyl-substituted aniline core linked via an oxygen bridge to a 3,5-dimethylphenyl group. This structure places it within the broader class of trifluoromethylaniline derivatives, characterized by the presence of electron-withdrawing trifluoromethyl (-CF₃) and electron-donating amino (-NH₂) groups on the aromatic ring. Such electronic asymmetry enhances its utility in medicinal chemistry by enabling selective interactions with biological targets [1].
Regulatory records (FDA/EMA) show no approved therapeutics containing this compound. It remains investigational, primarily utilized in drug discovery pipelines for kinase inhibition and tubulin modulation studies. Its research status is evidenced by patent-protected synthetic methodologies rather than clinical applications [2].
The compound emerged from structure-activity relationship (SAR) optimizations targeting trifluoromethylaniline pharmacophores. A pivotal patent (EP3904342A1) details its synthesis as an intermediate for pharmaceuticals like nilotinib. Key claims include:
Table 1: Key Patent Claims for Synthesis
Patent Element | Specifics |
---|---|
Preferred Catalyst System | Pd(OAc)₂/CuI with 8-hydroxyquinoline ligand |
Critical Solvents | Toluene, acetone, 2-butanol |
Yield Optimization | 78–85% via one-pot aryl amination |
Exclusion Criteria | Protic solvents (prevents decomposition) |
This derivative exemplifies strategic functionalization to enhance target affinity and metabolic stability. The 3,5-dimethylphenoxy group augments lipophilicity (cLogP ≈ 3.8), while the -CF₃ group influences electrostatic interactions in binding pockets. Comparisons with related analogs highlight its uniqueness:
Table 2: Comparative Analysis of Trifluoromethylaniline Derivatives
Compound | Key Substituents | Primary Activity | Potency (IC₅₀) |
---|---|---|---|
4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline | 3,5-dimethylphenoxy, -CF₃, -NH₂ | Tubulin polymerization inhibition | ~100 nM (HeLa cells) |
DABO derivatives (e.g., 7) | 2-cyclohexyloxy, 6-benzyl | HIV-1 RT inhibition | Sub-nanomolar (wild-type) |
CA-4 analogs (e.g., 8q) | 3,4,5-trimethoxyphenyl | Antimitotic (tubulin binding) | 83 nM (Jurkat cells) |
The trifluoromethyl group’s role is dual: it enhances membrane permeability and confers resistance to oxidative metabolism. In tubulin inhibitors, this moiety displaces bound water in the colchicine site, improving binding entropy .
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0